molecular formula C3H8ClN3O2S B1141507 3-Chloro-N-sulfamoylpropanimidamide CAS No. 106492-70-0

3-Chloro-N-sulfamoylpropanimidamide

Cat. No.: B1141507
CAS No.: 106492-70-0
M. Wt: 185.63 g/mol
InChI Key: QZFCNUHDVLMXDA-UHFFFAOYSA-N
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Description

3-Chloro-N-sulfamoylpropanimidamide is a chemical compound with the molecular formula C₃H₈ClN₃O₂S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chloro group, a sulfamoyl group, and a propanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-sulfamoylpropanimidamide typically involves the reaction of β-chloropropionitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ether, and requires controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-sulfamoylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chloro-N-sulfamoylpropanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Chloro-N-sulfamoylpropanimidamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro group, sulfamoyl group, and propanimidamide moiety makes it versatile for various applications in research and industry .

Properties

CAS No.

106492-70-0

Molecular Formula

C3H8ClN3O2S

Molecular Weight

185.63 g/mol

IUPAC Name

3-chloro-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C3H8ClN3O2S/c4-2-1-3(5)7-10(6,8)9/h1-2H2,(H2,5,7)(H2,6,8,9)

InChI Key

QZFCNUHDVLMXDA-UHFFFAOYSA-N

Isomeric SMILES

C(CCl)/C(=N/S(=O)(=O)N)/N

SMILES

C(CCl)C(=NS(=O)(=O)N)N

Canonical SMILES

C(CCl)C(=NS(=O)(=O)N)N

Origin of Product

United States

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